

Application Note: Determination of Mevinphos Residues Using Gas Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mevinphos
Cat. No.: B3423346

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the analysis of **Mevinphos**, an organophosphate insecticide, using gas chromatography (GC). The methodologies outlined are applicable to various matrices including soil, water, and biological samples. This application note consolidates information on sample preparation, GC instrument conditions, and expected quantitative performance, serving as a valuable resource for analytical chemists in environmental monitoring, food safety, and toxicology.

Introduction

Mevinphos is a broad-spectrum organophosphate insecticide and acaricide used to control chewing and sucking insects, as well as spider mites.^[1] Due to its high toxicity and potential health risks, sensitive and reliable analytical methods are required for its detection and quantification in various environmental and biological matrices. Gas chromatography is a widely employed technique for **Mevinphos** analysis, offering high resolution and sensitivity, especially when coupled with selective detectors such as the Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS).^{[2][3]} This note details established protocols for the determination of **Mevinphos**.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract **Mevinphos** from the matrix and remove interfering components prior to GC analysis.

A. Soil Samples (based on EPA Method)[4]

- Extraction: Weigh a representative portion of the soil sample and extract with acetonitrile.
- Filtration and Drying: Filter the extract to remove particulate matter. Pass the filtered extract through anhydrous sodium sulfate to remove water.
- Concentration and Reconstitution: Evaporate a portion of the extract to near dryness. Redilute the residue in acetone for GC analysis.

B. Water Samples[5]

- Liquid-Liquid Extraction (LLE): For aqueous samples, perform extraction at a neutral pH with a solvent like methylene chloride using a separatory funnel. An alternative is to use 15% methylene chloride in hexane.
- Solid-Phase Extraction (SPE): Alternatively, pass the water sample through an appropriate SPE cartridge to retain the analyte, which is then eluted with a suitable solvent.[2]
- Drying and Concentration: Dry the collected organic extract using anhydrous sodium sulfate and concentrate it to a small volume before GC injection.

C. Biological Samples (e.g., Blood, Plasma, Breast Milk)[6][7]

- Extraction: Extract the sample with a mixture of acetone and methylene chloride.[7]
- Clean-up: Use aminopropyl solid-phase extraction cartridges for the clean-up of the extract. [7]
- Evaporation and Reconstitution: Evaporate the cleaned extract to dryness and reconstitute the residue in ethyl acetate before injection into the GC.[7]

D. Produce and Food Samples (QuEChERS Method)[8][9]

- Homogenization and Extraction: Homogenize the sample and extract with acetonitrile.[9]
- Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.[9]
- Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Take an aliquot of the acetonitrile layer and mix with a combination of sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interferences.[9]
- Final Preparation: Centrifuge the mixture and the supernatant can be directly injected or evaporated and reconstituted in a suitable solvent for GC analysis.

Gas Chromatography (GC) Analysis

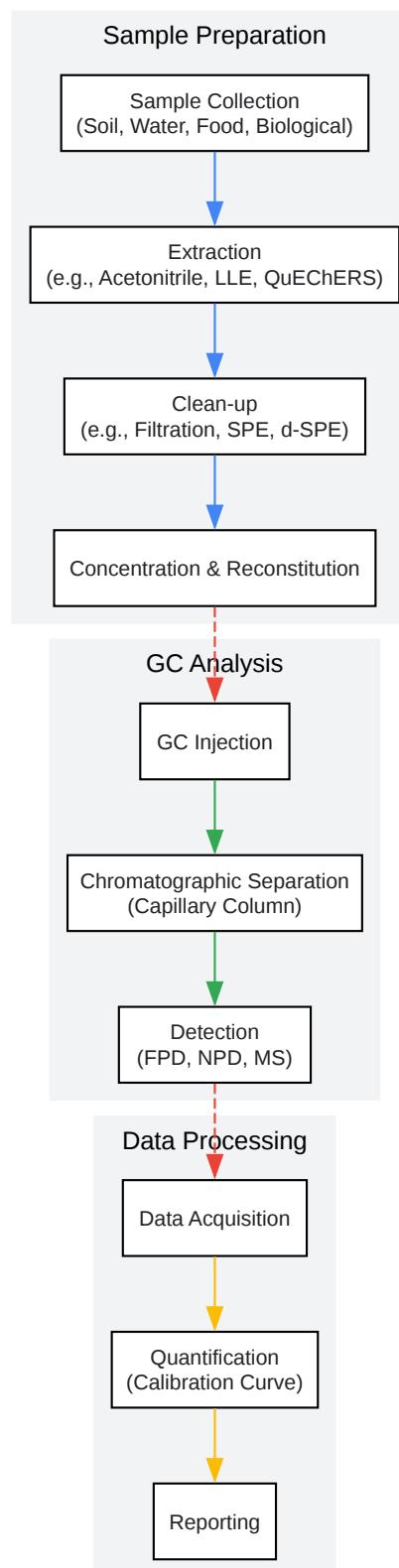
The following tables summarize typical instrumental conditions for **Mevinphos** analysis.

Table 1: Gas Chromatography (GC) and Detector Conditions

Parameter	Method 1 (GC-FPD)	Method 2 (GC-MS)	Method 3 (GC-NPD)
Instrument	Agilent 7890A GC with OI Analytical 5383 PFPD[10]	HP 5890 Series II Plus with HP 5972 Mass Selective Detector[6]	Gas Chromatograph with Nitrogen-Phosphorous Detector (NPD)[9]
Column	Agilent HP-5 (30 m x 0.25 mm, 0.25 µm film thickness)[7]	HP-5-MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]	DB-5MS IU (30 m x 0.25 mm x 0.25 µm)[8]
Injector	Split/splitless	Splitless	Splitless[8]
Injector Temp.	250°C	250°C[6]	250°C[8]
Carrier Gas	Helium at 1.0 mL/min[7]	Helium at 1.5 mL/min[8]	Helium
Oven Program	100°C, ramp 25°C/min to 180°C, ramp 4°C/min to 200°C, ramp 10°C/min to 250°C[7]	120°C (1 min), ramp 10°C/min to 290°C (1 min)[6]	50°C (1 min), ramp 25°C/min to 125°C, ramp 4°C/min to 230°C, ramp 8°C/min to 310°C (3 min)[8]
Detector	Flame Photometric Detector (FPD)	Mass Selective Detector (MSD)	Nitrogen-Phosphorous Detector (NPD)[9]
Detector Temp.	250°C[7]	290°C[6]	N/A
MS Interface Temp.	N/A	250°C[6]	N/A

Data Presentation

The following table summarizes quantitative data for **Mevinphos** analysis obtained under various experimental conditions.


Table 2: Quantitative Data for **Mevinphos** Analysis

Matrix	Method	Retention Time (min)	LOD / MDL	LOQ	Recovery (%)	Reference
Soil	GC-FPD	Not Specified	0.01 µg/g (Validated Sensitivity)	Not Specified	Not Specified	[4]
Blood	HS-SPME-GC-MS	Not Specified	0.01 - 0.3 µg/g	Not Specified	70 - 95	[6]
Plasma	GC-FPD	Not Specified	0.18 - 1.36 ng/mL	Not Specified	59.4 - 94.0	[7]
Breast Milk	GC-FPD	Not Specified	0.09 - 2.66 ng/mL	Not Specified	59.4 - 94.0	[7]
Produce	GC-NPD	Not Specified	Not Specified	Not Specified	60 - 100	[9]
Food	GC-MS/MS	7.39	Not Specified	Not Specified	Not Specified	[11]
Lemons	GC-MS	Not Specified	Not Specified	Not Specified	Not Specified	
Water	GC-ECD	Not Specified	Trace Level	Not Specified	Not Specified	[5]

LOD: Limit of Detection, MDL: Method Detection Limit, LOQ: Limit of Quantification.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the analysis of **Mevinphos** by gas chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for **Mevinphos** Analysis by GC.

Conclusion

The protocols described in this application note provide a solid foundation for the analysis of **Mevinphos** in a variety of matrices. The selection of the appropriate sample preparation technique and GC detector is crucial for achieving the desired sensitivity and selectivity. Researchers should validate the chosen method for their specific matrix and instrumentation to ensure accurate and reliable results. The use of matrix-matched standards is often recommended to compensate for matrix effects that can enhance or suppress the analytical signal.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mevinphos | C7H13O6P | CID 9560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nemi.gov [nemi.gov]
- 3. epa.gov [epa.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ysi.com [ysi.com]
- 11. gcms.cz [gcms.cz]
- To cite this document: BenchChem. [Application Note: Determination of Mevinphos Residues Using Gas Chromatography]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3423346#gas-chromatography-gc-protocol-for-mevinphos-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com